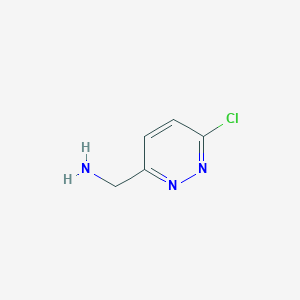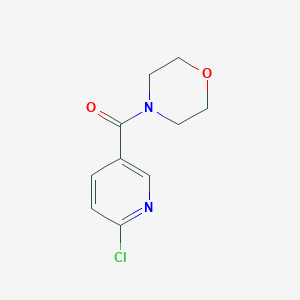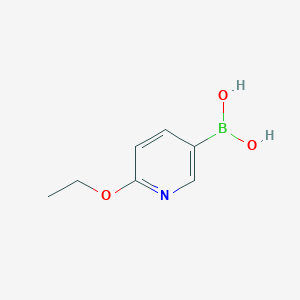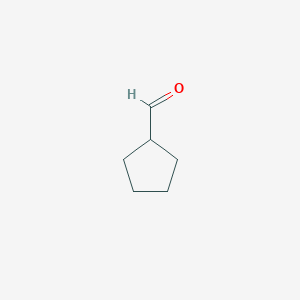
3-ethynyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethynyl-1H-indene is a chemical compound that belongs to the family of indene derivatives. It has a molecular formula of C10H6 and a molecular weight of 126.16 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic synthesis, and biomedical research.
作用機序
The mechanism of action of 3-ethynyl-1H-indene is not fully understood. However, studies have shown that it can interact with various biological targets, such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are essential enzymes for DNA replication and transcription. Additionally, it has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of neuronal activity.
生化学的および生理学的効果
Studies have shown that 3-ethynyl-1H-indene has various biochemical and physiological effects. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 3-ethynyl-1H-indene in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential to form aggregates in solution, which can affect its biological activity.
将来の方向性
For the research on 3-ethynyl-1H-indene include the development of more efficient synthesis methods, the investigation of its potential applications in material science, and the exploration of its biological activity in various disease models. Additionally, the development of novel derivatives of 3-ethynyl-1H-indene with improved properties and biological activity is an area of interest for future research.
Conclusion
In conclusion, 3-ethynyl-1H-indene is a promising chemical compound with various potential applications in scientific research. Its unique properties and versatility make it an attractive candidate for the development of new materials and the investigation of its biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of 3-ethynyl-1H-indene involves the reaction of 1,3-butadiene and acetylene in the presence of a palladium catalyst. This reaction leads to the formation of a vinylidene intermediate, which undergoes a cyclization reaction to form 3-ethynyl-1H-indene. The yield of this reaction can be improved by using a high-pressure reactor and optimizing the reaction conditions.
科学的研究の応用
3-ethynyl-1H-indene has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, such as heterocycles and polymers. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
3-ethynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJZOIFKHGUKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-1H-indene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

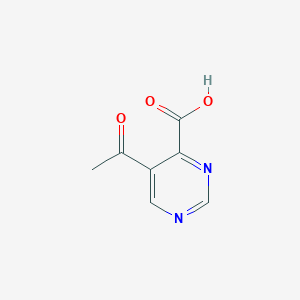
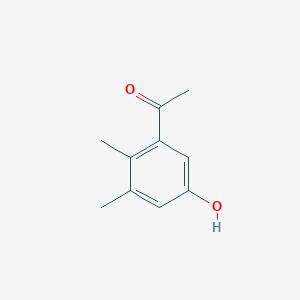

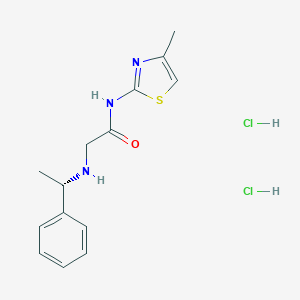
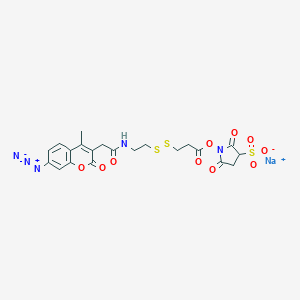
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)
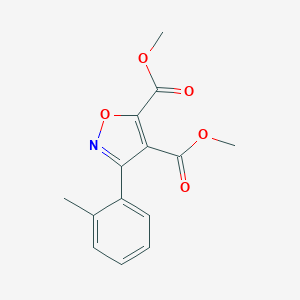
![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
